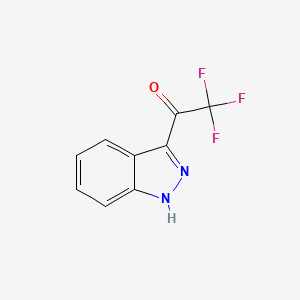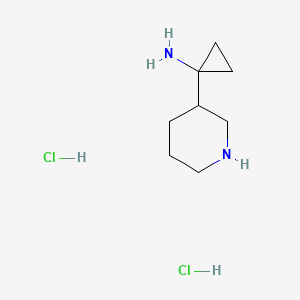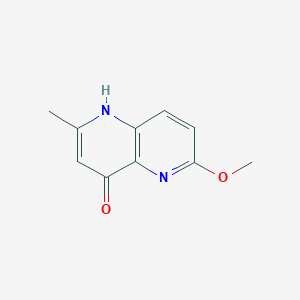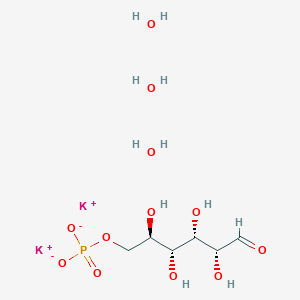
2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone is a chemical compound with the molecular formula C9H5F3N2O. This compound is characterized by the presence of a trifluoromethyl group attached to an indazole ring, making it a valuable intermediate in various chemical syntheses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone involves the reaction of 3-bromo-1H-indazole with n-butyl lithium in dry diethyl ether at -78°C. This is followed by the addition of trifluoroacetic acid anhydride, resulting in the formation of the desired product . Another method involves the reaction of this compound with potassium carbonate in N,N-dimethylformamide at 90°C for 21 hours .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, it has been shown to regulate the expression of CYP1A1 by activating the AHR pathway . This regulation can have significant effects on various biological processes and therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1-(1H-indol-3-yl)ethanone: Similar in structure but with an indole ring instead of an indazole ring.
1-Trifluoroacetyl piperidine: Contains a trifluoromethyl group attached to a piperidine ring.
2,2,2-Trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Features a trifluoromethyl group attached to an imidazole ring.
Uniqueness
2,2,2-Trifluoro-1-(1H-indazol-3-yl)ethanone is unique due to its specific trifluoromethyl-indazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C9H5F3N2O |
|---|---|
Poids moléculaire |
214.14 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(1H-indazol-3-yl)ethanone |
InChI |
InChI=1S/C9H5F3N2O/c10-9(11,12)8(15)7-5-3-1-2-4-6(5)13-14-7/h1-4H,(H,13,14) |
Clé InChI |
IRCNPFFWKHKQEU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NN2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-diaminothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B13034227.png)





![(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13034260.png)

![9-(Dibenzo[b,d]thiophen-4-yl)-9H-3,9'-bicarbazole](/img/structure/B13034266.png)

![7-(Methylthio)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13034285.png)

![3-(4-(2-(Diethylamino)ethoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13034288.png)
